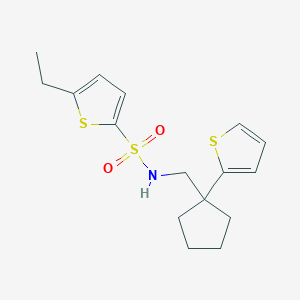

5-ethyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide

Description

5-ethyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with an ethyl group at the 5-position and a cyclopentylmethyl moiety bearing a thiophen-2-yl group. Its structure combines hydrophobic (cyclopentyl, ethyl) and polar (sulfonamide) regions, which may influence solubility, bioavailability, and receptor binding .

Properties

IUPAC Name |

5-ethyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2S3/c1-2-13-7-8-15(21-13)22(18,19)17-12-16(9-3-4-10-16)14-6-5-11-20-14/h5-8,11,17H,2-4,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWIZEDAUSYQMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-ethyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide involves several steps. One common method includes the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, oxidation, and cyclization process . Industrial production methods may involve the use of transition metal-catalyzed reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .

Chemical Reactions Analysis

5-ethyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its antimicrobial activity against various bacterial strains, including Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus . Additionally, it has been investigated for its potential use as a urease inhibitor, showing excellent inhibition activity at specific concentrations .

Mechanism of Action

The mechanism of action of 5-ethyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3-(3-((1H-imidazole-1-yl)methyl)phenyl)-N-(5-cyanopyrimidin-2-yl)-5-isobutylthiophene-2-sulfonamide

- Substituents: Isobutyl at C5, cyanopyrimidinyl at sulfonamide nitrogen.

- Synthesis : Prepared via coupling of 5-isobutylthiophene-2-sulfonamide with 2-chloropyrimidine-5-carbonitrile using K₂CO₃ in DMF .

- Implications: The cyanopyrimidine substituent may improve target specificity compared to the ethyl group in the target compound.

5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide

- Substituents : Methyl at C5, tetrahydrofuran-2-ylmethyl at sulfonamide nitrogen.

- Key Differences : Replacement of ethyl with methyl reduces steric bulk, while the tetrahydrofuran ring introduces oxygen-based polarity.

- Implications : The oxygen atom in tetrahydrofuran may enhance solubility relative to the thiophene-containing cyclopentyl group in the target compound .

Analogues with Varied Heterocyclic Systems

N-(3-(5-((trans)-2-((4-aminocyclohexyl)amino)cyclopropyl)thiazol-2-yl)phenyl)-2-cyanobenzenesulfonamide

- Core Structure : Benzenesulfonamide with thiazole and cyclopropyl groups.

- Key Differences : Thiazole replaces thiophene, introducing additional nitrogen atoms for hydrogen bonding. The cyclopropyl group may confer rigidity.

- Synthesis : Multi-step process involving Pd-mediated cross-coupling and sulfonylation .

- Implications : Thiazole-based derivatives often exhibit enhanced metabolic stability compared to thiophene analogues.

5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide

- Substituents : Pyrazolylcyclohexyl at sulfonamide nitrogen.

- Key Differences: Cyclohexyl (vs. Pyrazole introduces a basic nitrogen.

- Implications : Larger cyclohexyl group may reduce conformational flexibility compared to the cyclopentyl moiety in the target compound .

Functional Group Modifications

5-Amino-N-(1-(3-(5-((cyclopentylamino)methyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide (Compound 55)

- Core Structure: Benzamide with thiophene-cyclopentylamino substituents.

- Key Differences: Benzamide replaces sulfonamide, altering hydrogen-bonding capacity. The cyclopentylamino group mirrors the cyclopentylmethyl motif in the target compound.

- Implications : Sulfonamide groups generally exhibit stronger acidity than benzamides, affecting target engagement .

Data Tables

Table 2. Comparison of Heterocyclic Analogues

Research Findings and Implications

- Substituent Effects : Ethyl and isobutyl groups at C5 of thiophene sulfonamides influence lipophilicity, with isobutyl derivatives showing higher membrane permeability .

- Heterocyclic Moieties : Thiazole and pyrazole substituents enhance target specificity through nitrogen-mediated interactions, while tetrahydrofuran improves aqueous solubility .

- Synthetic Accessibility : Compounds like 5-methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide are commercially available, suggesting scalability for the target compound with optimized routes .

Biological Activity

5-ethyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 5-ethyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide

- Molecular Formula : C16H18N2O2S3

- Molecular Weight : 364.5 g/mol

The structure features a thiophene ring, which is known for its role in various biological activities due to its electron-rich nature. The sulfonamide group enhances the compound's solubility and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene-based compounds, including 5-ethyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Case Study Findings :

- Cytotoxicity : In vitro studies demonstrated that derivatives of thiophene compounds showed cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. For instance, compounds similar to 5-ethyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide exhibited IC50 values ranging from 0.19 µM to 0.78 µM against these cell lines, indicating strong antiproliferative activity .

- Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through caspase activation, which is crucial for programmed cell death .

- Comparative Analysis : When compared to established anticancer agents like doxorubicin, similar thiophene derivatives demonstrated superior cytotoxicity against certain cancer types, suggesting their potential as novel therapeutic agents .

Data Table: Biological Activity Summary

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.19 | Apoptosis via caspase activation |

| Compound B | MEL-8 | 0.78 | Induction of apoptosis |

| Doxorubicin | MCF-7 | 1.93 | DNA intercalation and apoptosis |

Pharmacological Profile

The pharmacological profile of 5-ethyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide suggests it may interact with specific molecular targets involved in cancer progression:

- ERK5 Inhibition : Studies indicate that small molecule inhibitors targeting the ERK5 pathway have shown promise in reducing tumor growth in various cancer models . The compound's structural similarity to known ERK5 inhibitors warrants further investigation into its efficacy in this context.

- Antimicrobial Activity : Some thiophene derivatives have also been explored for antimicrobial properties, showing effectiveness against various bacterial strains, which could complement their anticancer activity .

Q & A

Q. What are the recommended synthetic routes for 5-ethyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide?

- Methodological Answer : The synthesis involves three key steps:

Cyclopentylmethylamine Preparation : Cyclopentylmethylamine intermediates can be synthesized via reductive amination of cyclopentanone derivatives, followed by Boc protection/deprotection to stabilize reactive groups .

Thiophene Sulfonylation : Thiophene-2-sulfonyl chloride is reacted with the cyclopentylmethylamine intermediate under basic conditions (e.g., triethylamine) to form the sulfonamide bond. Microwave-assisted synthesis (60–100°C, 10–30 min) improves reaction efficiency and reduces side products .

Ethyl Group Introduction : A palladium-catalyzed coupling (e.g., Suzuki-Miyaura) or alkylation reaction introduces the 5-ethyl substituent on the thiophene ring. Catalysts like Pd(PPh₃)₄ and ligands such as XPhos enhance regioselectivity .

Key reagents: Thiophene-2-sulfonyl chloride, cyclopentylmethylamine, Pd catalysts, microwave irradiation.

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization). Contaminants like unreacted sulfonyl chloride or ethylated byproducts are common .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR identifies characteristic signals (e.g., sulfonamide -SO₂NH- at δ 3.2–3.5 ppm, cyclopentyl protons as multiplet at δ 1.5–2.0 ppm) .

- X-ray Crystallography : Resolve crystal structures using SHELX programs (SHELXL for refinement) to confirm stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) with ligands (XPhos, SPhos) to minimize side reactions during ethylation. Evidence shows Pd(PPh₃)₄ increases yield by 15–20% compared to PdCl₂ .

- Solvent Optimization : Replace THF with DMF or DMSO to enhance solubility of intermediates. DMF improves microwave absorption, reducing reaction time by 40% .

- Temperature Control : Maintain 60–80°C during sulfonylation to prevent decomposition (>100°C triggers sulfonamide hydrolysis) .

- Scale-Up Adjustments : Use continuous flow reactors for sulfonylation steps to improve heat dissipation and throughput .

Q. What strategies resolve contradictions in biological activity data across pharmacological assays?

- Methodological Answer :

- Assay Standardization : Discrepancies in IC₅₀ values (e.g., cytotoxicity in U87MG glioma cells vs. non-cancerous lines) often arise from variations in cell culture conditions (e.g., serum concentration, incubation time). Replicate assays using standardized protocols (e.g., 10% FBS, 48h incubation) .

- Metabolite Interference : Use LC-MS to identify metabolites (e.g., sulfone or hydroxylated derivatives) that may confound activity results. Pre-treat samples with β-glucuronidase to hydrolyze conjugated metabolites .

- Control Compounds : Include reference sulfonamides (e.g., acetazolamide) to benchmark activity and validate assay sensitivity .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with carbonic anhydrase IX (CA-IX), a common sulfonamide target. The thiophene ring’s sulfur atom shows strong Van der Waals interactions with CA-IX’s hydrophobic pocket .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the sulfonamide-CA-IX complex. RMSD values <2.0 Å indicate stable binding .

- QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity using descriptors like logP and polar surface area. Ethyl groups enhance membrane permeability (logP = 2.8 vs. 2.1 for methyl) .

Data Contradiction Analysis

Q. How to address conflicting results in cytotoxicity studies between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., via equilibrium dialysis). High binding (>95%) reduces bioavailability, explaining weaker in vivo efficacy despite potent in vitro activity .

- Metabolic Stability : Incubate the compound with liver microsomes (human vs. murine) to identify species-specific metabolism. Murine models may overestimate efficacy due to slower CYP450-mediated oxidation .

- Tumor Penetration : Use MALDI imaging to map compound distribution in tumor xenografts. Poor penetration into hypoxic regions (common in gliomas) may underlie in vivo resistance .

Method Optimization

Q. What advanced techniques improve the resolution of X-ray crystallographic data for this sulfonamide?

- Methodological Answer :

- Cryocooling : Flash-cool crystals to 100 K using liquid nitrogen to reduce radiation damage. This improves resolution from 2.5 Å to 1.8 Å .

- Twinned Data Refinement : For twinned crystals (common in sulfonamides), use SHELXL’s TWIN/BASF commands to refine data. A BASF value >0.3 indicates significant twinning .

- Hydrogen Bond Analysis : Generate difference Fourier maps (Fₒ−F꜀) to locate disordered solvent molecules (e.g., water in sulfonamide channels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.